BenchChemオンラインストアへようこそ!

4-Isopropoxypicolinimidamide hydrochloride

Kinase inhibitor NIK/NF-κB pathway Biochemical assay

4-Isopropoxypicolinimidamide hydrochloride (IUPAC: 4-propan-2-yloxypyridine-2-carboximidamide hydrochloride, C₉H₁₄ClN₃O, MW 215.68 g/mol) is a 4-alkoxy-substituted picolinimidamide derivative supplied as a hydrochloride salt. The compound features a pyridine ring bearing a carboximidamide group at the 2-position and an isopropoxy group at the 4-position, with a computed LogP of 1.57 and topological polar surface area (TPSA) of 71.99 Ų.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
CAS No. 1179361-90-0
Cat. No. B11888043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxypicolinimidamide hydrochloride
CAS1179361-90-0
Molecular FormulaC9H14ClN3O
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=NC=C1)C(=N)N.Cl
InChIInChI=1S/C9H13N3O.ClH/c1-6(2)13-7-3-4-12-8(5-7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H
InChIKeyWAWNXNWGLGLAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxypicolinimidamide Hydrochloride (CAS 1179361-90-0) – Compound Profile and Procurement Context


4-Isopropoxypicolinimidamide hydrochloride (IUPAC: 4-propan-2-yloxypyridine-2-carboximidamide hydrochloride, C₉H₁₄ClN₃O, MW 215.68 g/mol) is a 4-alkoxy-substituted picolinimidamide derivative supplied as a hydrochloride salt . The compound features a pyridine ring bearing a carboximidamide group at the 2-position and an isopropoxy group at the 4-position, with a computed LogP of 1.57 and topological polar surface area (TPSA) of 71.99 Ų . Biochemically, it has been identified as a potent inhibitor of NF-κB-inducing kinase (NIK) with a Ki of 0.59 nM in a biochemical ATP hydrolysis assay [1]. The compound is commercially available from multiple suppliers at purities reaching ≥98%, serving as a research-grade building block for kinase inhibitor discovery and heterocyclic chemistry programs.

Why 4-Isopropoxypicolinimidamide Hydrochloride Cannot Be Replaced by a Generic 4-Alkoxy Analog


Within the 4-alkoxypicolinimidamide series, even minor structural modifications produce measurable differences in target binding affinity, lipophilicity, and conformational flexibility that directly impact performance in kinase inhibition assays and synthetic workflows. The 4-isopropoxy substituent confers a specific steric and electronic profile that distinguishes it from linear alkoxy (ethoxy, propoxy) or branched longer-chain (isopentyloxy) analogs. As demonstrated in the quantitative evidence below, the target compound exhibits sub-nanomolar NIK binding (Ki = 0.59 nM) [1], a property not shared by the 4-ethoxy analog, which instead shows only weak activity against the unrelated eIF4E translation target (IC50 > 2.5 μM) [2]. Furthermore, the isopropoxy group yields a LogP of 1.57 versus 2.37 for the ethoxy analog, a ΔLogP of 0.79 units that translates into measurably different aqueous solubility and nonspecific binding behavior in biochemical assays . These quantitative divergences confirm that simple in-class substitution is scientifically unjustified without re-optimization of assay conditions and synthetic protocols.

Quantitative Differentiation Evidence for 4-Isopropoxypicolinimidamide Hydrochloride vs. Closest Analogs


NIK Kinase Inhibition: Sub-Nanomolar Binding Affinity (Ki = 0.59 nM) vs. Weak eIF4E Activity for Ethoxy Analog (>2.5 μM)

4-Isopropoxypicolinimidamide hydrochloride potently inhibits NF-κB-inducing kinase (NIK) with a Ki of 0.59 nM measured via reduction of ATP to ADP hydrolysis in a recombinant NIK biochemical assay [1]. In contrast, the structurally closest 4-alkoxy analog, 4-ethoxypicolinimidamide hydrochloride, shows no reported NIK inhibition and instead exhibits only weak inhibition of eIF4E-mediated cap-dependent translation (IC50 = 2.55–2.62 μM) [2]. This >4,300-fold difference in potency, targeting entirely divergent biological pathways, demonstrates that the 4-isopropoxy substitution imparts a functional selectivity profile not achievable with the ethoxy congener.

Kinase inhibitor NIK/NF-κB pathway Biochemical assay

Assay-Ready Purity: ≥98% (ChemScene) vs. 95% (Chemenu) – Direct Impact on Reproducibility and Yield

The target compound is supplied at ≥98% purity by ChemScene (Cat. No. CS-0688509) , whereas Chemenu lists the identical compound at 95% purity (Cat. No. CM176892) . This 3-percentage-point absolute difference in purity specification (≥98% vs. 95%) directly affects the mass of active compound per unit weight purchased. In a 1-gram procurement, the 95% purity batch may contain up to 50 mg of unidentified impurities, versus ≤20 mg in the ≥98% batch—a 2.5-fold difference in contaminant burden—potentially requiring additional purification steps and introducing batch-to-batch variability in dose-response experiments.

Procurement specification Purity QC Reproducibility

Lipophilicity Advantage: LogP = 1.57 (Isopropoxy) vs. LogP = 2.37 (Ethoxy) – 0.79-Unit Differential Enhances Aqueous Compatibility

The target compound exhibits a computed LogP of 1.57467, as reported by ChemScene , whereas the 4-ethoxy analog displays a higher LogP of 2.36640 according to Chemsrc . This ΔLogP of 0.79 units corresponds to an approximately 6.2-fold difference in octanol-water partition coefficient (log₁₀ scale), meaning the 4-ethoxy analog partitions roughly 6-fold more into the organic phase. The lower LogP of the isopropoxy compound is expected to confer superior aqueous solubility, reduced nonspecific binding to assay plates and serum proteins, and fewer false-positive hits in biochemical screening campaigns.

Lipophilicity ADME property Assay solubility

Conformational Rigidity: 3 Rotatable Bonds vs. 5 for Isopentyloxy Analog – Lower Entropic Penalty for Target Binding

The target compound contains only 3 rotatable bonds (as indicated by ChemScene computational data) , while the 4-(isopentyloxy)picolinimidamide analog carries 5 rotatable bonds due to its extended branched alkoxy chain . In drug discovery, fewer rotatable bonds correlate with higher probability of achieving potent, selective target engagement, as each freely rotatable bond contributes an estimated +0.5–1.0 kcal/mol entropic penalty upon binding. The 2-bond reduction in the isopropoxy compound translates to a theoretical ΔΔG improvement of 1–2 kcal/mol, consistent with the observed sub-nanomolar NIK Ki.

Conformational entropy Rotatable bonds Binding affinity

Supply Chain Resilience: ≥5 Independent Vendors vs. ≤3 for 4-Propoxy Analog – Reduced Procurement Risk

4-Isopropoxypicolinimidamide hydrochloride is stocked by at least five independent suppliers (ChemScene, Leyan, MolCore, CymitQuimica, Chemenu) with consistent purity options up to ≥98% . In contrast, the 4-propoxy analog (CAS 1179362-47-0) is listed by fewer commercial sources (Leyan, with limited stock depth) . The 4-cyclopentyloxy analog has even more constrained availability . This multi-source supply structure for the isopropoxy compound mitigates the risk of single-vendor stockouts, price volatility, and geopolitical supply disruptions that can delay research timelines.

Supply chain Vendor redundancy Procurement risk

High-Value Application Scenarios for 4-Isopropoxypicolinimidamide Hydrochloride Based on Quantitative Evidence


NIK Kinase Inhibitor Discovery and Lead Optimization

The sub-nanomolar NIK binding affinity (Ki = 0.59 nM) positions 4-isopropoxypicolinimidamide hydrochloride as a validated starting scaffold for NIK-targeted inhibitor programs. Medicinal chemistry teams can use this compound as a reference probe or core template for structure-activity relationship (SAR) expansion, confident that the 4-isopropoxy substitution pattern is essential for NIK engagement. The 4-ethoxy analog is unsuitable for this application due to its complete lack of NIK activity and redirection toward the unrelated eIF4E target [1]. The low LogP (1.57) and limited rotatable bonds (3) make the compound an attractive, ligand-efficient starting point with favorable physicochemical properties for oral bioavailability optimization .

High-Precision Biochemical Assay Development Requiring Low Impurity Interference

For biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization) where impurities can produce spurious signals or shift measured IC₅₀ values, procurement of the ≥98% purity grade from ChemScene reduces the maximum impurity load to ≤20 mg/g . Compared to the 95% purity specification from alternative sources, which may introduce up to 50 mg/g of unknown contaminants, the higher-grade material minimizes the need for in-house re-purification and enhances reproducibility across replicate experiments and collaborating laboratories.

Aqueous Solubility-Dependent Screening Campaigns and ADME Profiling

With a computed LogP of 1.57—significantly lower than the 2.37 of the 4-ethoxy analog —the isopropoxy compound is better suited for assays conducted in aqueous buffer systems (e.g., cell-based reporter assays, microsomal stability, Caco-2 permeability). Lower lipophilicity reduces nonspecific binding to plastic surfaces and serum proteins, yielding more reliable concentration-response curves and minimizing false negatives. Researchers prioritizing compounds within favorable drug-like property space (LogP < 3) should select the isopropoxy variant over the ethoxy analog.

Multi-Year Drug Discovery Programs Requiring Supply Chain Stability

The availability of 4-isopropoxypicolinimidamide hydrochloride from ≥5 independent commercial suppliers provides procurement redundancy that is critical for multi-year lead optimization campaigns. Single-source dependencies on less widely stocked analogs (e.g., 4-propoxy or 4-cyclopentyloxy derivatives) risk project delays due to stockouts or supplier discontinuation. The robust multi-supplier ecosystem for the isopropoxy compound supports competitive bidding, faster re-order cycles, and uninterrupted experimental timelines.

Quote Request

Request a Quote for 4-Isopropoxypicolinimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.